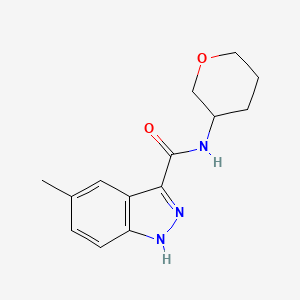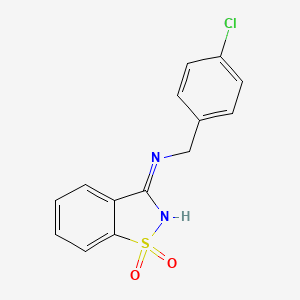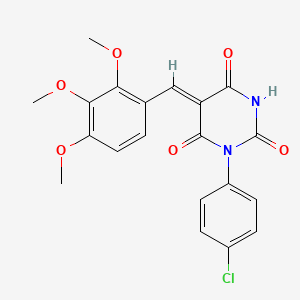![molecular formula C12H16BrNO B6075794 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of various neurological disorders. In
作用機序
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol selectively binds to the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects
The activation of α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol by [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammation and immune function, and the regulation of neurotransmitter release. It has also been shown to improve cognitive function, memory, and attention, as well as reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use. For example, it may have off-target effects on other [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol subtypes, which could complicate data interpretation.
将来の方向性
There are several future directions for research on [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. One area of interest is the development of more potent and selective agonists for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which could lead to the development of novel therapeutics for neurological disorders. Another direction is the investigation of the downstream signaling pathways activated by this compound, which could provide insights into the physiological processes regulated by the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 4-bromobenzaldehyde with pyrrolidine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
科学的研究の応用
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also has potential for the treatment of chronic pain, depression, and anxiety. Furthermore, it has been used as a tool compound to study the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol and its role in various physiological processes.
特性
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWKIJFZUSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-benzyl)-pyrrolidin-2-yl]-methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)


![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)
![2-{[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6075801.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)